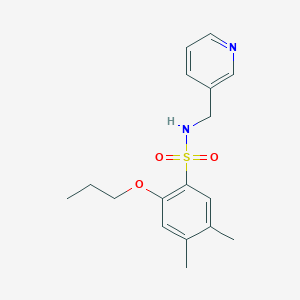

![molecular formula C15H15N3O3S B497783 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915929-83-8](/img/structure/B497783.png)

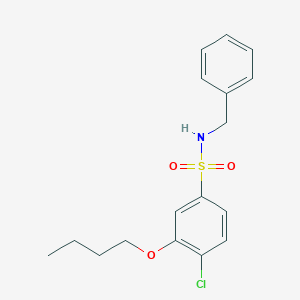

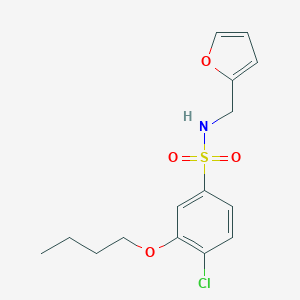

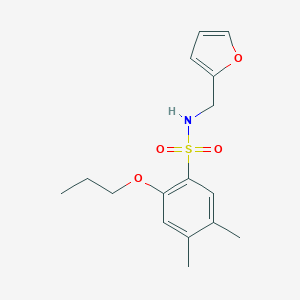

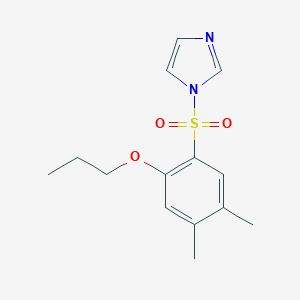

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

1,2,4-Triazoles show both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Physical And Chemical Properties Analysis

1,2,4-Triazoles are unique due to their structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of 1,2,3-triazole derivatives, including those related to 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, involves regioselective reactions and has been optimized for high yields, excellent regioselectivity, and operational simplicity. These compounds are characterized using techniques such as high-resolution mass spectrometry, FT–IR, UV–Vis, 1D and 2D NMR spectroscopy, and elemental analysis (Salinas-Torres et al., 2022).

Biological Activities

- Triazole derivatives have shown potential in various biological activities. For instance, some triazole compounds exhibit moderate to significant antimicrobial activity against selected bacteria and fungi, making them candidates for further pharmacological studies (Rao et al., 2014).

- In another study, triazole-based compounds were evaluated for their in vitro anticancer activities against several cancer cell lines, demonstrating moderate growth inhibition percentages, which highlights their potential as scaffolds in drug development for cancer treatment (Salinas-Torres et al., 2022).

Chemical Properties and Reactions

- The reactivity and functionalization of triazole compounds under different catalytic conditions have been studied, revealing diverse reactivity patterns that enable the synthesis of various novel compounds with potential utility in medicinal chemistry and materials science (Lautens & Johnson, 2015).

Potential Drug Development

- The studies highlight the role of 1,2,3-triazole derivatives, similar to 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, in the development of new therapeutic agents due to their versatile biological activities and favorable drug-like characteristics, as demonstrated through in silico ADMET properties estimation and molecular docking studies (Murugavel et al., 2019).

Wirkmechanismus

Target of Action

Triazoles, a class of compounds to which this compound belongs, are known to interact with a variety of enzymes and receptors .

Mode of Action

Triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Biochemical Pathways

It’s worth noting that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Result of Action

Triazoles and their derivatives are known to exhibit a broad range of therapeutic applications due to their significant biological properties .

Eigenschaften

IUPAC Name |

1-(2-ethoxy-4-methylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-3-21-14-10-11(2)8-9-15(14)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHZUHBGMXTLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

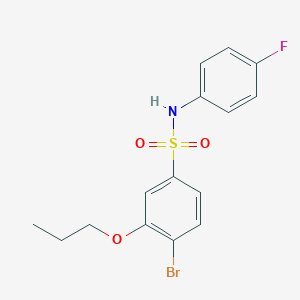

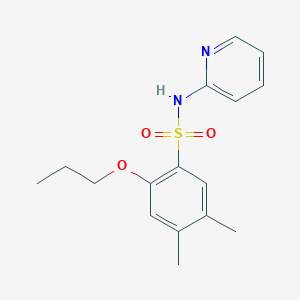

![[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B497702.png)

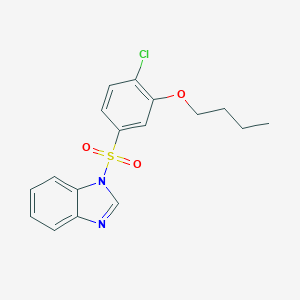

![Ethyl 4-[(3-butoxy-4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497709.png)

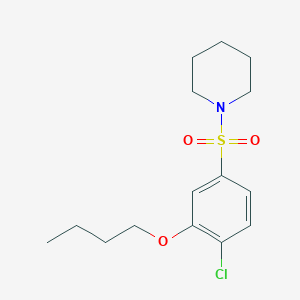

![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)

![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497713.png)

![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)